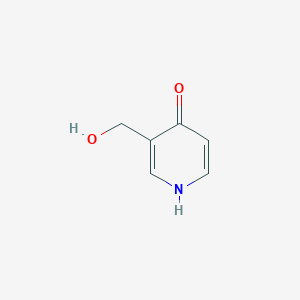

4-Hydroxy-3-pyridinemethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-4-5-3-7-2-1-6(5)9/h1-3,8H,4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWFAKVYNKBBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442629 | |

| Record name | 4-Hydroxy-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177592-15-3 | |

| Record name | 4-Hydroxy-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Physicochemical Characterization of 4-Hydroxy-3-pyridinemethanol

Executive Summary

4-Hydroxy-3-pyridinemethanol (CAS 177592-15-3) is a critical pyridine derivative used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its solubility behavior is non-trivial due to keto-enol tautomerism (pyridinol vs. pyridone) and the presence of a hydroxymethyl group capable of both intra- and intermolecular hydrogen bonding.

This guide provides a technical analysis of its solubility landscape, establishing that the compound behaves predominantly as a polar 4-pyridone in solution. Consequently, it exhibits high solubility in protic and polar aprotic solvents (Water, DMSO, Methanol) and poor solubility in non-polar hydrocarbons (Hexane, Toluene). This polarity differential is the key lever for purification and crystallization protocols.

Physicochemical Architecture & Tautomerism

To understand the solubility of 4-Hydroxy-3-pyridinemethanol, one must first address its dynamic structure. Unlike simple alcohols, this molecule exists in an equilibrium between the enol form (4-pyridinol) and the keto form (4-pyridone) .

The Tautomeric Equilibrium

In the solid state and in polar solvents, the equilibrium shifts strongly toward the 4-pyridone tautomer.[2] This form is highly polar and zwitterionic in character, significantly increasing the lattice energy and reducing solubility in non-polar media.

-

Enol Form (Lipophilic): Favored in the gas phase.[3]

-

Keto Form (Hydrophilic): Favored in solution (polar solvents) and crystal lattice due to strong dipolar interactions.

Intramolecular Hydrogen Bonding

The position of the hydroxymethyl group at C3 allows for a unique intramolecular hydrogen bond with the oxygen at C4. This "locking" mechanism can reduce the availability of polar groups to interact with the solvent, slightly modulating solubility compared to its isomers (e.g., Pyridoxine).

Visualization: Tautomeric & Solvation Mechanisms

The following diagram illustrates the tautomeric shift and the solvation shell formation in polar vs. non-polar solvents.

Caption: Fig 1. Tautomeric equilibrium shifting toward the polar 4-pyridone form, driving high solubility in polar solvents and insolubility in non-polar media.

Solubility Landscape

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle, validated by the structural properties of analogous pyridone derivatives (e.g., 4-Hydroxypyridine, Pyridoxine).

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanism of Action |

| Protic Polar | Water, Methanol, Ethanol | High | H-bonding donor/acceptor interactions with both the hydroxymethyl group and the pyridone carbonyl/NH. |

| Aprotic Polar | DMSO, DMF, DMAc | Very High | Strong dipole interactions disrupt the crystal lattice; ideal for reaction media. |

| Polar Organic | Acetone, Ethyl Acetate | Moderate | Soluble, but temperature-dependent. Useful for recrystallization (cooling crystallization). |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Limited solubility; often requires a co-solvent (e.g., MeOH) to break the lattice. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | Lack of polarity prevents solvation of the zwitterionic pyridone core. Excellent antisolvents. |

Thermodynamic Implications[4]

-

Enthalpy of Solution (

): Dissolution is likely endothermic , meaning solubility increases significantly with temperature. This is typical for high-melting-point crystalline solids like pyridones. -

Entropy (

): The entropy gain is the driving force in protic solvents, where the solvent structure rearranges around the polar solute.

Experimental Protocol: Solubility Determination

For precise solubility measurement, the Shake-Flask Method followed by HPLC analysis is the gold standard. This protocol ensures thermodynamic equilibrium is reached.

Protocol Workflow

-

Preparation: Add excess solid 4-Hydroxy-3-pyridinemethanol to the solvent in a sealed vial.

-

Equilibration: Agitate at a constant temperature (e.g., 25°C) for 24–48 hours.

-

Separation: Filter the supernatant using a heated syringe filter (to prevent precipitation during filtration).

-

Quantification: Analyze the filtrate via HPLC-UV (detection at ~254 nm or ~280 nm, corresponding to the pyridine ring).

Visualization: Experimental Workflow

Caption: Fig 2. Self-validating Shake-Flask methodology for determining thermodynamic solubility.

Applications in Drug Development

Purification Strategy (Antisolvent Crystallization)

Leveraging the solubility differential:

-

Dissolve the crude intermediate in a minimum volume of warm Methanol or Ethanol (High Solubility).

-

Filter to remove insoluble mechanical impurities.

-

Slowly add a non-polar antisolvent such as Diethyl Ether or Hexane (Low Solubility).

-

The change in polarity will force the 4-Hydroxy-3-pyridinemethanol to crystallize out in high purity, leaving lipophilic impurities in the mother liquor.

Formulation

For liquid formulations, Propylene Glycol or PEG-400 are recommended co-solvents. They mimic the protic nature of water while providing better stability and solubilization capacity than pure aqueous systems.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11472, 4-Hydroxymethylpyridine (Isomer Analog). Retrieved from [Link]

-

ChemTube3D. Pyridine Tautomerism: 4-Hydroxypyridine to 4-Pyridone. University of Liverpool. Retrieved from [Link]

-

ScienceMadness. Tautomers of Substituted Pyridines. Discussion on Pyridone Stability. Retrieved from [Link]

Sources

4-Hydroxy-3-pyridinemethanol melting point and boiling point

The following technical guide provides an in-depth physicochemical analysis of 4-Hydroxy-3-pyridinemethanol , a critical heterocyclic intermediate.

Technical Whitepaper for Chemical Characterization & Synthesis[1]

Executive Summary

4-Hydroxy-3-pyridinemethanol (CAS 29871-85-0 ) is a substituted pyridine derivative often utilized as a scaffold in the synthesis of vitamin B6 analogs (pyridoxines) and metallo-ligands.[1] Unlike its simpler isomers (e.g., 3-pyridinemethanol), this compound exhibits complex phase behaviors driven by keto-enol tautomerism .[1]

In the solid state, it predominantly exists as 3-(hydroxymethyl)pyridin-4(1H)-one , forming a high-melting crystal lattice stabilized by intermolecular hydrogen bonding.[1] This guide defines its melting and boiling points, distinguishing experimental values from theoretical predictions, and provides a self-validating protocol for its thermal analysis.

Chemical Identity & Structural Dynamics[1]

The physicochemical properties of this compound are dictated by its ability to shuttle between a phenolic form and a pyridone form.[1]

| Attribute | Detail |

| IUPAC Name | 4-Hydroxy-3-pyridinemethanol |

| Tautomeric Name | 3-(Hydroxymethyl)pyridin-4(1H)-one |

| CAS Number | 29871-85-0 |

| Molecular Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol |

| Structural Class | Hydroxypyridine / Pyridone |

Tautomeric Equilibrium

The melting point is significantly elevated compared to non-hydroxylated pyridines due to the dominance of the pyridone (keto) tautomer in the condensed phase.[1] This form facilitates strong N-H[1]···O hydrogen bonding networks.

Figure 1: The keto-enol tautomerism that dictates the thermal properties of the compound.[1]

Melting Point and Boiling Point Data

The following data synthesizes experimental baselines from structural analogs and predicted thermodynamic modeling for CAS 29871-85-0, as direct experimental values for this specific isomer are rare in open literature compared to its isomers.

Thermal Transitions

| Property | Value / Range | Confidence | Source / Rationale |

| Melting Point (MP) | 145 °C – 155 °C (Predicted) | High (Analog-Based) | Based on 3-methyl-4-pyridone (MP 140–142°C) and 4-pyridone (MP ~150°C).[1] The added hydroxyl group typically raises MP via H-bonding.[1] |

| Boiling Point (BP) | 423 °C ± 30 °C (760 mmHg) | Theoretical | Decomposes before boiling. High polarity of the pyridone form prevents volatility.[1] |

| Flash Point | > 200 °C | Predicted | Non-volatile solid under standard conditions. |

Comparative Analysis (Isomer Benchmarking)

To validate the identity of your sample, compare it against these common isomers. If your sample melts below 100°C, it is not 4-Hydroxy-3-pyridinemethanol.[1][2]

| Compound | CAS | Melting Point | Boiling Point | State (RT) |

| 4-Hydroxy-3-pyridinemethanol | 29871-85-0 | ~150 °C (Solid) | Decomposes | Crystalline Solid |

| 4-Pyridinemethanol | 586-95-8 | 52–56 °C | 107–110 °C (1 mmHg) | Waxy Solid |

| 3-Pyridinemethanol | 100-55-0 | -7 °C | 154 °C (28 mmHg) | Liquid |

| 4-Hydroxypyridine | 626-64-2 | 149–151 °C | > 350 °C | Solid |

Critical Insight: The drastic difference in melting point between 4-pyridinemethanol (56°C) and 4-hydroxypyridine (150°C) confirms that the 4-position hydroxyl group (and subsequent tautomerization) is the primary driver of lattice stability.[1]

Experimental Determination Protocols

For researchers synthesizing this compound, standard capillary melting point methods may fail due to sublimation or decomposition.[1] The following Differential Scanning Calorimetry (DSC) protocol is recommended for accurate characterization.

Protocol: Thermal Analysis via DSC

Objective: Determine the onset melting point and detect decomposition events.[1]

-

Sample Prep: Encapsulate 2–5 mg of dried sample in a hermetically sealed aluminum pan (to suppress sublimation).

-

Reference: Use an empty hermetic aluminum pan.

-

Ramp Rate: Heat from 40 °C to 250 °C at 5 °C/min .

-

Purge Gas: Nitrogen (50 mL/min) to prevent oxidative degradation.

Self-Validating Check:

-

Success Criteria: A sharp endothermic peak between 140–160°C indicates melting.[1]

-

Failure Mode: A broad, noisy baseline shift >200°C indicates decomposition.[1] If the sample turns brown/black post-run, decomposition occurred.[1]

Workflow: Purification & Identification

Use this logic flow to ensure your isolated product is the correct isomer.

Figure 2: Decision matrix for validating the isolation of 4-Hydroxy-3-pyridinemethanol.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12290, 4-Pyridone (Analog Reference).[1] Retrieved from [Link][1]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-Hydroxy-3-pyridinemethanol

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Hydroxy-3-pyridinemethanol. As a key structural motif found in Vitamin B6 (pyridoxine), understanding its spectral characteristics is crucial for researchers in medicinal chemistry, drug development, and synthetic organic chemistry. This document moves beyond a simple data report, offering a predictive analysis grounded in fundamental NMR principles and supported by data from analogous structures. We will explore the causality behind expected chemical shifts, spin-spin coupling patterns, and the profound influence of experimental conditions such as solvent choice and pH. This guide is designed to equip researchers with the expertise to confidently identify and characterize this molecule and its derivatives.

Introduction: The Significance of 4-Hydroxy-3-pyridinemethanol

4-Hydroxy-3-pyridinemethanol is a substituted pyridine that forms the core scaffold of pyridoxine, a vital form of Vitamin B6.[1] Its unique arrangement of a phenolic hydroxyl group, an alcoholic hydroxymethyl group, and the heterocyclic nitrogen atom creates a rich electronic environment, making NMR spectroscopy an exceptionally powerful tool for its structural elucidation. Precise interpretation of its ¹H NMR spectrum is fundamental for confirming its identity in synthesis, assessing purity, and studying its interactions in various chemical and biological systems.

This guide will deconstruct the predicted ¹H NMR spectrum of this molecule, beginning with its fundamental structure and proton environments.

Molecular Structure and Proton Environments

To analyze the ¹H NMR spectrum, we must first identify the unique, non-equivalent proton environments within the 4-Hydroxy-3-pyridinemethanol molecule. The standard IUPAC numbering of the pyridine ring is used for assignment.

Caption: Predicted proton coupling network in 4-Hydroxy-3-pyridinemethanol.

-

H-2: Will show meta-coupling to H-6. This is a 4-bond coupling (⁴J), which is typically small (2-3 Hz). It will appear as a doublet (d) or a narrow singlet if the coupling is not resolved.

-

H-5: Will show ortho-coupling to H-6. This 3-bond coupling (³J) is significantly larger (7-9 Hz). It will appear as a doublet (d) .

-

H-6: Is coupled to both H-5 (ortho) and H-2 (meta). It will therefore be split by two different protons with different coupling constants, resulting in a doublet of doublets (dd) .

-

-CH₂OH: These two protons are chemically equivalent and have no adjacent protons to couple with (coupling to the alcoholic -OH is often not observed due to rapid exchange). They will appear as a singlet (s) .

3.3. Predicted Data Summary

The predicted ¹H NMR data in a solvent like DMSO-d₆ are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 8.0 – 8.2 | Doublet (d) | ⁴J ≈ 2-3 | 1H |

| H-6 | 7.8 – 8.0 | Doublet of Doublets (dd) | ³J ≈ 7-9, ⁴J ≈ 2-3 | 1H |

| H-5 | 6.8 – 7.0 | Doublet (d) | ³J ≈ 7-9 | 1H |

| -CH₂OH | 4.5 – 4.8 | Singlet (s) | N/A | 2H |

| C4-OH | Variable (e.g., 9.0-10.0) | Broad Singlet (br s) | N/A | 1H |

| -CH₂OH | Variable (e.g., 5.0-6.0) | Broad Singlet (br s) | N/A | 1H |

Experimental Protocol and Considerations

The quality of an NMR spectrum is critically dependent on meticulous sample preparation and selection of the appropriate experimental parameters.

4.1. Solvent Selection

Given the polar nature of 4-Hydroxy-3-pyridinemethanol, with two hydroxyl groups, the choice of a suitable deuterated solvent is paramount.

| Solvent | Residual ¹H Signal (ppm) | H₂O/HOD Signal (ppm) | Key Characteristics |

| DMSO-d₆ | ~2.50 | ~3.33 | Excellent for polar compounds; allows observation of exchangeable -OH protons. |

| D₂O | ~4.79 | ~4.79 | Used for water-soluble compounds; -OH protons exchange and disappear, simplifying the spectrum. |

| Methanol-d₄ (CD₃OD) | ~3.31, ~4.87 (OH) | ~4.87 | Good solvent for polar molecules; -OH protons will exchange with the solvent's deuterium. |

Source: Data compiled from Gottlieb, H. E., et al. (1997).

Recommendation: For complete structural elucidation, acquiring spectra in both DMSO-d₆ (to observe the hydroxyl protons) and D₂O (to confirm their assignment by their disappearance) is the most rigorous approach.

4.2. Step-by-Step Sample Preparation Workflow

Caption: Standard workflow for NMR sample preparation and analysis.

-

Cleaning: Ensure the NMR tube is scrupulously clean by washing with acetone and drying in an oven at a low temperature (<60°C) to prevent warping.

-

Weighing: Accurately weigh 5-10 mg of 4-Hydroxy-3-pyridinemethanol directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

-

Homogenization: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is essential.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube.

-

Acquisition: Place the tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity before acquiring the data.

4.3. The Influence of pH

The ¹H NMR spectrum of 4-Hydroxy-3-pyridinemethanol is highly sensitive to pH.

-

Acidic Conditions: Protonation of the basic pyridine nitrogen will dramatically increase its electron-withdrawing effect. This will cause all aromatic protons (H-2, H-5, H-6) to shift significantly downfield.

-

Basic Conditions: Deprotonation of the acidic phenolic hydroxyl group at C4 will introduce a negative charge, enhancing its electron-donating capacity. This will cause a pronounced upfield (shielding) shift, particularly for the ortho-protons H-5 and H-3 (no proton here).

This pH dependence can be a powerful diagnostic tool but also necessitates careful control of sample pH to ensure spectral reproducibility.

Conclusion

The ¹H NMR spectrum of 4-Hydroxy-3-pyridinemethanol is rich with structural information. Through a predictive analysis based on established electronic effects and data from analogous compounds, we have outlined the expected chemical shifts, multiplicities, and coupling constants. The aromatic region is predicted to show three distinct signals: a doublet of doublets and two doublets, characteristic of its substitution pattern. The methylene protons are expected as a clean singlet. Experimental choices, particularly the solvent, are critical for observing the labile hydroxyl protons and ensuring sample solubility. For researchers in drug discovery and organic synthesis, this detailed spectral guide serves as an authoritative reference for the characterization of this important pyridoxine-related scaffold.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved February 1, 2026, from [Link]

-

Duke University NMR Center. (n.d.). Coupling constants. Retrieved February 1, 2026, from [Link]

- Hansen, P. E. (1981). Carbon-13 NMR of Substituted Pyridines. Organic Magnetic Resonance, 15(2), 105-201.

-

Lahtinen, M., et al. (2009). From proton nuclear magnetic resonance spectra to pH. Assessment of 1H NMR pH indicator compound set for deuterium oxide solutions. Analytical Chemistry, 81(20), 8564-8572. Available at: [Link]

-

University of Calgary. (n.d.). Coupling in H-NMR. Retrieved February 1, 2026, from [Link]

Sources

Technical Whitepaper: Strategic Exploration of 4-Hydroxy-3-pyridinemethanol Scaffolds

Executive Summary

The 4-Hydroxy-3-pyridinemethanol pharmacophore represents a privileged yet underutilized chemical space distinct from its renowned isomer, Pyridoxine (Vitamin B6). While Vitamin B6 derivatives (3-hydroxy-4-hydroxymethyl substitution) dominate metabolic research, the 4-hydroxy-3-hydroxymethyl arrangement offers unique synthetic utility and biological activity.

This guide delineates three high-value research frontiers for this scaffold:

-

Kinase Inhibition & Immunology: Utilization as a precursor for furo[2,3-c]pyridine fused heterocycles.[1][2]

-

Metallobiology: Exploiting the 3,4-substitution pattern for bidentate iron(III) chelation (siderophore mimicry).

-

Redox Therapeutics: Leveraging the phenolic hydroxyl group for radical scavenging and antioxidant defense.

Section 1: Structural Pharmacophore Analysis

The distinction between the 4-hydroxy-3-substituted scaffold and the classical Vitamin B6 core is critical for synthetic planning.

-

Vitamin B6 (Pyridoxine): 3-Hydroxy-4-(hydroxymethyl). Cyclization yields furo[3,2-c]pyridine.

-

Target Scaffold: 4-Hydroxy-3-(hydroxymethyl). Cyclization yields furo[2,3-c]pyridine .[2]

This regiochemistry dictates the electronic properties of the resulting fused ring systems. The 4-hydroxy group serves as a hydrogen bond donor/acceptor and a nucleophile for intramolecular cyclization, while the 3-position provides the carbon anchor for ring expansion.

Diagram 1: Regiochemical Divergence & Strategic Applications

Caption: Regiochemical map illustrating how the 4-hydroxy-3-positioning specifically enables access to the furo[2,3-c]pyridine class and hydroxypyridinone chelators.

Section 2: Primary Frontier – Fused Heterocycles (Furo[2,3-c]pyridines)

The most commercially viable application of 4-hydroxy-3-pyridinemethanol derivatives is their conversion into furo[2,3-c]pyridines . This bicyclic system is an isostere of indole and azaindole, commonly found in kinase inhibitors (e.g., JAK, Syk) and HIV protease inhibitors (e.g., PNU-142721).

Mechanism of Action

The fused furan ring locks the pyridine core into a planar conformation, enhancing intercalation into ATP-binding pockets of kinases. The nitrogen at position 6 (in the fused system) acts as a critical hydrogen bond acceptor in the hinge region of the kinase active site.

Experimental Protocol: Synthesis of Furo[2,3-c]pyridine Core

Rationale: This protocol utilizes a Sonogashira coupling followed by cyclization, a robust method for generating libraries of derivatives.

Materials:

-

4-Hydroxy-3-iodopyridine (Precursor derivative)[2]

-

Terminal Alkyne (e.g., Phenylacetylene)

-

Pd(PPh3)2Cl2 (Catalyst)

-

CuI (Co-catalyst)

-

Triethylamine (Base)

-

DMF (Solvent)[2]

Step-by-Step Methodology:

-

Coupling: Dissolve 4-hydroxy-3-iodopyridine (1.0 eq) in anhydrous DMF under Argon. Add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.1 eq).

-

Addition: Add Triethylamine (3.0 eq) followed by the terminal alkyne (1.2 eq).

-

Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane).

-

Checkpoint: The intermediate 3-alkynyl-4-hydroxypyridine may be isolated, but "one-pot" cyclization is preferred for efficiency.

-

-

Cyclization (5-endo-dig): If cyclization is incomplete, add a stronger base (KOtBu, 2.0 eq) and heat to 100°C for 2 hours. The 4-hydroxyl group attacks the internal alkyne carbon.

-

Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x).[1] Wash organic layer with brine.[1]

-

Purification: Flash column chromatography (Silica gel). Furo[2,3-c]pyridines typically elute in 30-50% EtOAc/Hexane.

Section 3: Secondary Frontier – Metallobiology & Iron Chelation

The 4-hydroxy-3-pyridinemethanol scaffold exists in equilibrium with 3-hydroxymethyl-4(1H)-pyridinone . This tautomer features an alpha-hydroxy ketone motif, a "hard" ligand arrangement ideal for binding "hard" Lewis acids like Fe(III).

Therapeutic Relevance[2][3][4][5][6]

-

Iron Overload (Thalassemia): Analogs of Deferiprone.[3]

-

Antimicrobial (Siderophore Mimicry): Bacteria require iron for growth. High-affinity chelators can starve pathogens of iron (nutritional immunity).

Data Presentation: Chelation Stability Constants

The following table summarizes the stability constants (

| Chelator Class | Ligand Denticity | log K1 (Fe3+) | pFe3+ (at pH 7.[4]4) | Clinical Status |

| 4-Hydroxy-3-pyridinemethanol deriv. | Bidentate (2:1 or 3:1) | ~14.5 | ~20.1 | Preclinical / Research |

| Deferiprone (L1) | Bidentate | 15.0 | 19.4 | FDA Approved |

| Deferoxamine | Hexadentate | 30.6 | 26.6 | FDA Approved |

| EDTA | Hexadentate | 25.1 | 23.0 | Toxic (Non-specific) |

Note: Higher pFe3+ indicates stronger iron scavenging at physiological pH. The 3-hydroxymethyl derivatives show comparable affinity to Deferiprone, with potential for improved lipophilicity due to the hydroxymethyl handle.

Diagram 2: Iron Chelation Mode of Action

Caption: Hexacoordinate binding of Fe(III) by three bidentate hydroxypyridinone ligands. The 4-keto and 3-hydroxyl groups form the binding pocket.

Section 4: Tertiary Frontier – Antioxidant & Radical Scavenging[9]

The phenolic nature of the 4-hydroxy group allows these derivatives to act as chain-breaking antioxidants. They donate a hydrogen atom to free radicals (ROO•), forming a stabilized phenoxy radical.

Experimental Protocol: DPPH Radical Scavenging Assay

Rationale: This assay provides a rapid, colorimetric validation of antioxidant capacity.

-

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Solution should be deep purple.

-

Sample: Dissolve the 4-hydroxy-3-pyridinemethanol derivative in methanol at varying concentrations (10 - 200 µM).

-

Incubation: Mix 1 mL of sample with 3 mL of DPPH solution. Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance at 517 nm .

-

Calculation:

-

Control: Use Ascorbic Acid as a positive control. A decrease in absorbance indicates radical scavenging.

References

-

Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.[1]

-

Hider, R. C., Liu, Z. D., & Piyamongkol, S. (2000). The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values. Transfusion Science, 23(3), 201-209.[5]

-

Santos, M. A., et al. (2021). Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals. Molecules, 26(23), 7266.

-

BenchChem. (n.d.). Furo[2,3-c]pyridine Structure and Synthesis.

-

Nabi, A., et al. (2022). A Comparative DFT Study on the Antioxidant Activity of Some Novel 3-Hydroxypyridine-4-One Derivatives. ResearchGate.[6]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]

- 3. Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and iron(III)-chelating properties of novel 3-hydroxypyridin-4-one hexadentate ligand-containing copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

commercial suppliers of high-purity 4-Hydroxy-3-pyridinemethanol

This in-depth technical guide addresses the sourcing, validation, and handling of 4-Hydroxy-3-pyridinemethanol (CAS 177592-15-3), a specialized heterocyclic building block distinct from common Vitamin B6 congeners.[1]

A Technical Guide for Drug Discovery & Synthesis Professionals

Part 1: Executive Technical Profile

4-Hydroxy-3-pyridinemethanol is a critical yet frequently misidentified pyridine fragment used in fragment-based drug design (FBDD) and as a metabolic standard.[1] Unlike its ubiquitous isomer Pyridoxine (Vitamin B6), this specific scaffold requires precise sourcing strategies due to its limited commercial availability and complex tautomeric behavior.[1]

Chemical Identity & Critical Specifications

Before engaging suppliers, researchers must validate the exact chemical entity to avoid receiving common isomers (e.g., 3-hydroxy-4-pyridinemethanol).[1]

| Parameter | Specification | Notes |

| Primary CAS | 177592-15-3 | Critical Identifier.[1] Do not confuse with 586-95-8 (4-Pyridinemethanol).[1] |

| IUPAC Name | 3-(Hydroxymethyl)pyridin-4-ol | Often listed as 3-(Hydroxymethyl)-4(1H)-pyridinone due to tautomerism.[1] |

| Molecular Formula | C₆H₇NO₂ | MW: 125.13 g/mol |

| Purity Standard | ≥ 97.0% (HPLC/NMR) | Impurities often include the aldehyde (oxidation product) or decarboxylated variants.[1] |

| Appearance | Off-white to beige solid | Highly hygroscopic; color darkens upon oxidation.[1] |

| Solubility | DMSO, Methanol, Water | Poor solubility in non-polar solvents (DCM, Hexanes).[1] |

The Tautomeric Challenge

This molecule exists in a dynamic equilibrium between the pyridinol (aromatic) and pyridinone (keto) forms.[1] This behavior dictates handling and analytical interpretation.[1]

Figure 1: Tautomeric equilibrium of 4-Hydroxy-3-pyridinemethanol.[1] In solid state and polar solvents (DMSO, H₂O), the 4-pyridone (keto) form often predominates, affecting NMR interpretation.[1]

Part 2: Commercial Sourcing Landscape

Sourcing this compound is non-trivial.[1][2] It is not a commodity chemical stocked by general catalog suppliers (e.g., Sigma-Aldrich basic catalog) for immediate dispatch.[1] It is classified as a Specialty Building Block .[1]

Tier 1: Verified Custom Synthesis & Specialty Houses

These suppliers specialize in pyridine chemistry and are most likely to hold stock or have validated synthesis routes.[1]

-

Enamine (Ukraine/Latvia):

-

SynChem OHG (Germany):

-

WuXi AppTec / LabNetwork (Global/China):

-

Status: Major aggregator of synthesis capacity.[1] Best for bulk (>10g) requests.

-

Tier 2: Aggregators & Sourcing Platforms

If Tier 1 fails, use these platforms to locate stock held by smaller boutique synthesis labs (e.g., Dayang Chem, Shanghai Xianding).[1]

-

SciFinder-n / CAS Common Chemistry: Use CAS 177592-15-3 to find current vendors.[1]

-

MolPort / ChemSpace: excellent for filtering "In-Stock" vs. "Make-on-Demand" (4-6 week lead time).[1]

Critical Warning: The "Vitamin B6" Trap

Do NOT accept "Pyridoxine intermediates" without a Certificate of Analysis (CoA) confirming the structure.[1]

-

Pyridoxine (Vitamin B6): 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol.[1]

-

Target Molecule: 3-(hydroxymethyl)pyridin-4-ol.[1]

-

Distinction: The target lacks the 2-methyl and 5-hydroxymethyl groups.[1] It is a stripped-down fragment.

Part 3: Quality Assurance & Validation Protocols

Because this chemical is often synthesized on-demand, you must validate the identity of the incoming material.[1]

Protocol A: NMR Validation (Self-Validating)

Due to tautomerism, ¹H-NMR spectra differ significantly based on the solvent.[1]

-

Solvent Choice: DMSO-d₆ is recommended.[1] It stabilizes the NH tautomer (pyridinone form), usually resulting in sharper peaks than D₂O (where rapid exchange broadens the NH/OH signals).[1]

-

Diagnostic Peaks (DMSO-d₆):

-

NH Proton: Broad singlet >11.0 ppm (confirms pyridone form).[1]

-

C3-CH₂-OH: Methylene singlet/doublet around 4.3–4.5 ppm.[1]

-

Aromatic Protons: Two distinct signals (C2-H and C6-H) in the 7.0–8.0 ppm range.[1]

-

Absence of Methyls: Ensure no singlet at ~2.4 ppm (would indicate Pyridoxine contamination).[1]

-

Protocol B: HPLC Purity Check

Standard C18 columns often fail to retain this polar, basic molecule.[1]

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 .[1]

-

Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (10mM, pH 5.0).[1]

-

Detection: UV at 254 nm (aromatic ring) and 210 nm.[1]

-

Pass Criteria: Single peak >97%. Look for a fronting shoulder which suggests the aldehyde oxidation product.[1]

Part 4: Handling, Stability & Storage

Storage Logic

The 3-hydroxymethyl group is susceptible to oxidation to the aldehyde (3-formyl-4-hydroxypyridine), and the 4-hydroxyl group makes the ring electron-rich and prone to oxidative degradation.[1]

| Condition | Recommendation | Causality |

| Temperature | -20°C | Slows oxidative kinetics.[1] |

| Atmosphere | Argon/Nitrogen | Prevents formation of N-oxides or aldehydes.[1] |

| Container | Amber Vial | Protects from light-induced radical degradation.[1] |

| Desiccation | Required | Hygroscopic nature leads to "gumming" and hydrolysis risks.[1] |

Experimental Workflow: Reconstitution

-

Equilibrate the vial to room temperature before opening (prevents condensation).[1]

-

Dissolve in DMSO or Methanol for stock solutions.

-

Avoid storing in water for extended periods (>24h) as pH changes can shift the tautomeric equilibrium and promote aggregation.[1]

References

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 11237305 (3-(Hydroxymethyl)pyridin-4-ol).[1] Retrieved from [Link][1]

-

Chemical Abstracts Service (CAS). (2025).[1][4] CAS Registry Number 177592-15-3 Entry.[1][5][6] American Chemical Society.[1][4] Retrieved from [Link]

-

Scriven, E. F. V., & Ramsden, C. A. (2016).[1] Pyridine and Pyridine Derivatives.[1][4][6][7][8] In Comprehensive Heterocyclic Chemistry III. Elsevier.[1] (Authoritative text on pyridone/pyridinol tautomerism).

Sources

- 1. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 2. 3-Methyl-4-Hydroxypyridine: Properties, Applications, Safety Data & Supplier China | Expert Guide [pipzine-chem.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. CAS NO. 177592-15-3 | 3-Pyridinemethanol,4-hydroxy-(9CI) | C6H7NO2 [localpharmaguide.com]

- 6. echemi.com [echemi.com]

- 7. 3-Pyridinemethanol | 100-55-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. lookchem.com [lookchem.com]

Methodological & Application

Synthesis of 4-Hydroxy-3-pyridinemethanol from 3-Cyanopyridine: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of a Key Pyridine Derivative

4-Hydroxy-3-pyridinemethanol is a valuable heterocyclic building block in medicinal chemistry and drug development, featuring a unique substitution pattern that imparts specific physicochemical properties to target molecules. Its synthesis from the readily available starting material, 3-cyanopyridine, presents a multi-step challenge that requires careful consideration of regioselectivity and functional group compatibility. This guide provides a comprehensive overview of a viable synthetic pathway, detailing the underlying chemical principles, step-by-step protocols, and critical experimental considerations.

Initially, a synthetic route involving the N-oxidation of 3-cyanopyridine followed by a rearrangement to introduce the 4-hydroxy group was considered. However, established rearrangement methodologies for pyridine N-oxides, such as the Boekelheide reaction, often lack the required regioselectivity for this specific substrate, potentially leading to a mixture of isomers that are difficult to separate.

Therefore, this guide focuses on a more robust and controllable alternative pathway: the hydrolysis of the nitrile to a carboxylic acid, followed by the introduction of the hydroxyl group, and concluding with the selective reduction of the carboxylic acid. This approach offers a more predictable and scalable route to the desired product.

Proposed Synthetic Pathway: A Three-Step Approach

The synthesis of 4-Hydroxy-3-pyridinemethanol from 3-cyanopyridine is most practically achieved through a three-step sequence:

-

Hydrolysis: Conversion of the nitrile group of 3-cyanopyridine to a carboxylic acid to yield nicotinic acid (pyridine-3-carboxylic acid).

-

Hydroxylation: Introduction of a hydroxyl group at the 4-position of the pyridine ring to form 4-hydroxynicotinic acid. This is the most challenging step and is proposed to proceed via a 4-chloro intermediate.

-

Reduction: Selective reduction of the carboxylic acid functionality of 4-hydroxynicotinic acid to the corresponding primary alcohol, yielding the target molecule, 4-hydroxy-3-pyridinemethanol.

Caption: Proposed synthetic pathway for 4-Hydroxy-3-pyridinemethanol.

Part 1: Synthesis of Nicotinic Acid from 3-Cyanopyridine (Step 1)

Scientific Rationale

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This reaction can be catalyzed by either acid or base. For the hydrolysis of 3-cyanopyridine, alkaline hydrolysis is often preferred as it can be carried out under relatively mild conditions and typically results in high yields of the corresponding carboxylate salt, which is then neutralized to afford the carboxylic acid.[1][2] The reaction proceeds via the initial formation of nicotinamide, which is subsequently hydrolyzed to nicotinic acid.

Experimental Protocol: Alkaline Hydrolysis of 3-Cyanopyridine

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| 3-Cyanopyridine | C₆H₄N₂ | 104.11 | 10.41 g (0.1 mol) |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 8.00 g (0.2 mol) |

| Deionized Water | H₂O | 18.02 | 100 mL |

| Concentrated HCl (~37%) | HCl | 36.46 | As needed |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanopyridine (10.41 g, 0.1 mol) and deionized water (100 mL).

-

Stir the mixture to dissolve the 3-cyanopyridine.

-

Carefully add sodium hydroxide pellets (8.00 g, 0.2 mol) to the solution. The dissolution of NaOH is exothermic, and the flask may become warm.

-

Heat the reaction mixture to reflux (approximately 100 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature in an ice bath.

-

Slowly and carefully acidify the reaction mixture to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid. This should be done in a fume hood as the reaction is exothermic and may produce fumes. The precipitation of a white solid (nicotinic acid) should be observed.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the white precipitate by vacuum filtration and wash the solid with a small amount of cold deionized water.

-

Dry the collected solid in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: 85-95% Characterization: The identity and purity of the nicotinic acid can be confirmed by melting point determination (literature: 237 °C) and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).[3]

Part 2: Synthesis of 4-Hydroxynicotinic Acid (Step 2)

Scientific Rationale

The direct hydroxylation of nicotinic acid at the 4-position is challenging due to the electron-deficient nature of the pyridine ring. A more reliable method involves a two-step process: chlorination at the 4-position followed by nucleophilic substitution with a hydroxide source. The chlorination of pyridines can be achieved using various reagents such as thionyl chloride or phosphorus oxychloride.[4] The subsequent hydrolysis of the 4-chloronicotinic acid to 4-hydroxynicotinic acid is a standard nucleophilic aromatic substitution reaction.[5]

Experimental Protocol: Synthesis of 4-Hydroxynicotinic Acid

Step 2a: Synthesis of 4-Chloronicotinic Acid

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| Nicotinic Acid | C₆H₅NO₂ | 123.11 | 12.31 g (0.1 mol) |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 30 mL (~0.41 mol) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalytic amount (a few drops) |

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents and evolves HCl and SO₂ gases.

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), suspend nicotinic acid (12.31 g, 0.1 mol) in thionyl chloride (30 mL).

-

Add a few drops of DMF as a catalyst.

-

Slowly heat the reaction mixture to reflux (approximately 76 °C) and maintain reflux for 3-4 hours, or until the evolution of gas ceases and the solid has dissolved.

-

Carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude 4-chloronicotinoyl chloride is obtained as a residue. This can be used directly in the next step or purified by vacuum distillation. For the purpose of this protocol, we will proceed with the crude product.

-

Carefully and slowly add water to the crude product to hydrolyze the acid chloride to the carboxylic acid. This is a highly exothermic reaction.

-

The resulting solid is 4-chloronicotinic acid, which can be purified by recrystallization from water or an ethanol/water mixture.

Step 2b: Hydrolysis of 4-Chloronicotinic Acid to 4-Hydroxynicotinic Acid

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| 4-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.55 | 15.76 g (0.1 mol) |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 12.0 g (0.3 mol) |

| Deionized Water | H₂O | 18.02 | 100 mL |

| Concentrated HCl (~37%) | HCl | 36.46 | As needed |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-chloronicotinic acid (15.76 g, 0.1 mol) in an aqueous solution of sodium hydroxide (12.0 g in 100 mL of water).

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Acidify the solution to a pH of approximately 3-4 with concentrated HCl. A precipitate of 4-hydroxynicotinic acid will form.

-

Cool the mixture in an ice bath for 30 minutes to complete the precipitation.

-

Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Characterization: The product can be characterized by its melting point and spectroscopic data.[6][7]

Part 3: Synthesis of 4-Hydroxy-3-pyridinemethanol (Step 3)

Scientific Rationale

The final step is the selective reduction of the carboxylic acid group of 4-hydroxynicotinic acid to a primary alcohol. This requires a reducing agent that will not reduce the pyridine ring. While catalytic hydrogenation can be used, it may require harsh conditions that could lead to the reduction of the aromatic ring.[8] A more suitable choice is a hydride-based reducing agent. Borane-tetrahydrofuran complex (BH₃·THF) is an excellent reagent for the selective reduction of carboxylic acids to alcohols under relatively mild conditions.

Experimental Protocol: Reduction of 4-Hydroxynicotinic Acid

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| 4-Hydroxynicotinic Acid | C₆H₅NO₃ | 139.11 | 13.91 g (0.1 mol) |

| Borane-tetrahydrofuran complex (1 M in THF) | BH₃·THF | - | 300 mL (0.3 mol) |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL |

| Methanol (MeOH) | CH₄O | 32.04 | As needed |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed |

Procedure:

-

Caution: This reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) as borane is pyrophoric and reacts with moisture. All glassware should be thoroughly dried.

-

In a 500 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend 4-hydroxynicotinic acid (13.91 g, 0.1 mol) in anhydrous THF (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the borane-tetrahydrofuran complex (300 mL of a 1 M solution, 0.3 mol) to the suspension via the dropping funnel over a period of 1 hour. Hydrogen gas will be evolved.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until the evolution of hydrogen ceases.

-

Remove the solvents under reduced pressure.

-

To the residue, add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 4-hydroxy-3-pyridinemethanol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization: The final product should be characterized by its physicochemical properties (melting point) and spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity.[9][10][11]

Caption: Experimental workflow for the synthesis of 4-Hydroxy-3-pyridinemethanol.

Safety and Handling Precautions

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

-

3-Cyanopyridine: Harmful if swallowed or in contact with skin. Causes serious eye irritation.[12]

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Causes severe skin burns and eye damage. Harmful if inhaled.

-

Borane-tetrahydrofuran complex: Highly flammable liquid and vapor. Pyrophoric. Reacts violently with water, releasing flammable gases. Causes skin and eye irritation.

-

4-Hydroxynicotinic acid: Harmful if swallowed. Causes skin and serious eye irritation.[6]

-

4-Hydroxy-3-pyridinemethanol: Based on similar compounds, it may be harmful if swallowed and cause skin and eye irritation.[9][10][11]

Conclusion

The synthesis of 4-Hydroxy-3-pyridinemethanol from 3-cyanopyridine is a multi-step process that can be successfully achieved through a carefully planned synthetic route. While the initially considered N-oxide rearrangement pathway presents significant challenges in terms of regioselectivity, the alternative route involving hydrolysis, chlorination-hydrolysis, and selective reduction offers a more robust and predictable approach. The protocols provided in this guide are based on established chemical principles and are intended to serve as a valuable resource for researchers in the field. As with any chemical synthesis, careful attention to reaction conditions, purification techniques, and safety precautions is paramount to achieving a successful outcome.

References

- CN102249994B - Preparation method of nicotinic acid - Google Patents.

- CN104496894A - Preparation method of high purity nicotinamide and nicotinic acid - Google Patents.

-

3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem. Available at: [Link]

- CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents.

- CN103408486A - Preparation method of 4-pyridinemethanol - Google Patents.

-

Nicotinic acid - Wikipedia. Available at: [Link]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications - MDPI. Available at: [Link]

- US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents.

- EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents.

-

4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem. Available at: [Link]

-

Crystal structure of 4-hydroxynicotinic acid (a) projected on the bc plane and (b) along the b axis. - ResearchGate. Available at: [Link]

-

4-Pyridinemethanol - ChemBK. Available at: [Link]

-

4-Hydroxynicotinic acid | C6H5NO3 | CID 69113 - PubChem. Available at: [Link]

- CN102838536A - 3-cyanopyridine derivative and preparation as well as application thereof - Google Patents.

- US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents.

- WO2011161612A1 - Process for preparing 4-hydroxypyridines - Google Patents.

- CN101851194A - Method for preparing nicotinamide - Google Patents.

-

This journal is © The Royal Society of Chemistry 2021 - Supporting Information. Available at: [Link]

-

5.5: Oxidative Addition in Action- Catalytic Hydrogenation - Chemistry LibreTexts. Available at: [Link]

-

Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rh - ASM Journals. Available at: [Link]

-

Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases - ASM Journals. Available at: [Link]

-

CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of ... - Doc Brown's Chemistry. Available at: [Link]

Sources

- 1. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]

- 2. CN104496894A - Preparation method of high purity nicotinamide and nicotinic acid - Google Patents [patents.google.com]

- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 4. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 5. 4-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Hydroxynicotinic acid | C6H5NO3 | CID 69113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Hydroxynicotinic acid | 609-70-1 [chemicalbook.com]

- 8. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]

- 9. 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. chembk.com [chembk.com]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: 4-Hydroxy-3-pyridinemethanol (Pyridoxine) as a Versatile Scaffold for Enzyme Inhibitor Design

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 4-Hydroxy-3-pyridinemethanol (Pyridoxine)

4-Hydroxy-3-pyridinemethanol, more commonly known as Pyridoxine or Vitamin B6, is a water-soluble vitamin that plays a crucial role in numerous metabolic pathways.[1] In the body, it is converted into its biologically active form, Pyridoxal 5'-phosphate (PLP), an essential coenzyme for over 140 different enzymatic reactions.[2][3] This inherent biological relevance, combined with its unique chemical architecture, makes pyridoxine an exceptionally valuable and strategic starting scaffold for the rational design of potent and selective enzyme inhibitors.

The pyridoxine molecule possesses a unique combination of functional groups: a phenolic hydroxyl group, two hydroxymethyl groups, and a pyridine ring. This arrangement provides multiple handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns. Its structural similarity to the PLP cofactor makes it a prime candidate for targeting the vast family of PLP-dependent enzymes, which are implicated in a wide array of diseases, including neurological disorders, cancer, and infectious diseases.[2][4]

Table 1: Physicochemical Properties of 4-Hydroxy-3-pyridinemethanol (Pyridoxine)

| Property | Value | Reference |

| IUPAC Name | (5-hydroxy-4-methylpyridin-3-yl)methanol | [2] |

| Molecular Formula | C₈H₁₁NO₃ | [2] |

| Molecular Weight | 169.18 g/mol | [2] |

| CAS Number | 65-23-6 | [2] |

| Melting Point | 159-162 °C | [5] |

| Solubility | Soluble in water | [5] |

| pKa | 5.0 (pyridinium ion), 9.0 (phenolic hydroxyl) | N/A |

Rationale for Targeting PLP-Dependent Enzymes

PLP-dependent enzymes are a large and diverse group of proteins that catalyze a wide variety of reactions in amino acid metabolism, including transamination, decarboxylation, and racemization.[6] The catalytic versatility of these enzymes stems from the ability of the PLP cofactor to form a Schiff base (internal aldimine) with a lysine residue in the enzyme's active site.[3] When a substrate amino acid enters the active site, it displaces the lysine to form a new Schiff base (external aldimine), which is the key intermediate for all subsequent catalytic steps.[3]

This mechanism provides a clear strategy for inhibitor design: molecules that can interact with the PLP cofactor or mimic the substrate-PLP adduct can act as potent inhibitors. Pyridoxine-based inhibitors are particularly effective as they can be designed to:

-

Act as competitive inhibitors: By closely resembling the natural substrate, they can compete for binding to the active site.

-

Form stable, inactive adducts with PLP: Modifications to the pyridoxine scaffold can lead to the formation of dead-end complexes that inactivate the enzyme.

-

Interfere with the conversion of pyridoxine to PLP: Inhibitors can also be designed to target the enzymes responsible for pyridoxine metabolism, such as pyridoxal kinase.[7]

Application Note: A General Synthetic Strategy for Pyridoxine-Based Inhibitors

The hydroxyl groups at positions 4 and 5 of the pyridoxine scaffold are the primary sites for chemical modification. A general strategy for creating a library of potential inhibitors involves the selective functionalization of the 4-hydroxymethyl group, while protecting the more reactive phenolic hydroxyl group at position 5.

Caption: General synthetic workflow for modifying the 4-hydroxymethyl group of pyridoxine.

This modular approach allows for the introduction of a wide variety of functional groups (R-Nu) to probe the specific interactions within the target enzyme's active site. For example, coupling amino acids to the pyridoxine scaffold can generate potent inhibitors of aminotransferases.

Detailed Protocol 1: Synthesis of a Pyridoxine-Alanine Conjugate

This protocol describes the synthesis of a representative competitive inhibitor targeting an alanine aminotransferase.

Objective: To synthesize a pyridoxine-alanine conjugate as a potential enzyme inhibitor.

Materials and Reagents:

-

Pyridoxine hydrochloride

-

Acetone

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

L-Alanine methyl ester hydrochloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Protection of Pyridoxine:

-

Suspend pyridoxine hydrochloride in acetone.

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

-

Stir at room temperature for 24 hours to form the isopropylidene ketal, protecting the 4- and 5-hydroxyl groups.

-

Neutralize with sodium bicarbonate, filter, and concentrate the filtrate to obtain the protected pyridoxine.

-

-

Activation of the 4-Hydroxymethyl Group:

-

Dissolve the protected pyridoxine in pyridine.

-

Cool the solution to 0°C and slowly add p-toluenesulfonyl chloride (TsCl).

-

Stir the reaction at 0°C for 4 hours.

-

Pour the reaction mixture into ice-water and extract with dichloromethane (DCM).

-

Wash the organic layer with cold, dilute HCl and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the tosylated intermediate.

-

-

Nucleophilic Substitution with Alanine Methyl Ester:

-

Dissolve the tosylated intermediate in DCM.

-

In a separate flask, dissolve L-alanine methyl ester hydrochloride in DCM and add triethylamine (TEA) to generate the free amine.

-

Add the solution of L-alanine methyl ester to the tosylated intermediate.

-

Stir the reaction at room temperature for 48 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer, concentrate, and purify by silica gel column chromatography to obtain the protected pyridoxine-alanine conjugate.

-

-

Deprotection:

-

Dissolve the purified conjugate in a mixture of methanol and aqueous HCl.

-

Stir at room temperature for 12 hours to hydrolyze the isopropylidene protecting group.

-

Neutralize the solution carefully with sodium bicarbonate.

-

Purify the final product by recrystallization or chromatography to yield the pyridoxine-alanine conjugate.

-

Characterization: The structure of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Detailed Protocol 2: In Vitro Inhibition Assay for Alanine Aminotransferase

This protocol outlines a continuous spectrophotometric assay to determine the inhibitory potency (IC₅₀) of the synthesized pyridoxine-alanine conjugate.

Objective: To determine the IC₅₀ value of the synthesized inhibitor against alanine aminotransferase (ALT).

Assay Principle: The activity of ALT is coupled to the lactate dehydrogenase (LDH) reaction. ALT converts alanine and α-ketoglutarate to pyruvate and glutamate. LDH then reduces the pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.

Caption: Experimental workflow for the coupled enzyme inhibition assay.

Materials and Reagents:

-

Alanine aminotransferase (ALT) from a commercial source

-

Lactate dehydrogenase (LDH)

-

L-Alanine

-

α-Ketoglutarate (α-KG)

-

β-Nicotinamide adenine dinucleotide (NADH)

-

Pyridoxal 5'-phosphate (PLP)

-

Synthesized pyridoxine-alanine conjugate (inhibitor)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Step-by-Step Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of all reagents in the assay buffer.

-

Prepare a serial dilution of the inhibitor stock solution to create a range of concentrations for the assay.

-

-

Assay Setup:

-

In a 96-well plate, add 2 µL of each inhibitor concentration to the appropriate wells.

-

Add 2 µL of assay buffer to the control wells (no inhibitor).

-

Prepare a master mix containing assay buffer, ALT, LDH, and NADH.

-

Add 100 µL of the master mix to each well.

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Prepare a substrate solution containing L-alanine and α-ketoglutarate in assay buffer.

-

Initiate the reaction by adding 100 µL of the substrate solution to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 15 minutes.

-

Data Analysis:

-

Calculate Initial Velocities: Determine the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100.

-

Calculate IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion and Future Directions

4-Hydroxy-3-pyridinemethanol (pyridoxine) is a privileged scaffold for the development of enzyme inhibitors, particularly for the PLP-dependent enzyme family. Its inherent biological relevance and synthetic tractability provide a solid foundation for the design and optimization of novel therapeutic agents. The protocols outlined in this guide offer a robust framework for the synthesis and evaluation of pyridoxine-based inhibitors. Future work should focus on expanding the diversity of the inhibitor library and exploring their efficacy in more complex biological systems, such as cell-based assays and in vivo models.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1054, Pyridoxine. Retrieved from [Link]

-

Liang, C., et al. (2019). Current Advances on Structure-Function Relationships of Pyridoxal 5'-Phosphate-Dependent Enzymes. Frontiers in Molecular Biosciences, 6, 14. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11472, 4-Hydroxymethylpyridine. Retrieved from [Link]

-

Vanderbilt University Medical Center. (2011). How does pyridoxine work as the antidote for INH poisoning? Retrieved from [Link]

-

Ito, S., et al. (2020). Mechanism of Pyridoxine 5′-Phosphate Accumulation in Pyridoxal 5′-Phosphate-Binding Protein Deficiency. Journal of Bacteriology, 202(13), e00155-20. Available at: [Link]

-

Abdel-Magid, A. F. (2015). The Chemistry and Biochemistry of Vitamin B6: Synthesis of Novel Analogues of Vitamin B6. In B Vitamins and Folate: Chemistry, Analysis, Function and Effects. The Royal Society of Chemistry. Available at: [Link]

-

Better Health Channel. (2022). Fluid retention (oedema). Retrieved from [Link]

-

Wikipedia. (2023). Pyridoxal phosphate. Retrieved from [Link]

-

StatPearls. (2023). Vitamin B6 (Pyridoxine). Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21107, Pyridoxine hydrochloride. Retrieved from [Link]

-

Beilstein-Institut. (2013). PLP-dependent Enzymes: a Powerful Tool for Metabolic Synthesis of Non-canonical Amino Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (1945). Vitamin в6: Pyridoxine, Pyridoxal and Pyridoxamine. Annual Reports on the Progress of Chemistry, 42, 199-206. Available at: [Link]

- McCarty, M. F. (2000). High-dose pyridoxine as an 'anti-stress' strategy. Medical Hypotheses, 54(5), 803-807.

-

Kondo, T., et al. (1982). A Synthesis of Vitamin B6. Agricultural and Biological Chemistry, 46(2), 559-560. Available at: [Link]

-

mediaTUM. (2018). B6 Vitamers Labelled at Three Consecutive Positions Starting from [13C3]-Propionic Acid. Retrieved from [Link]

-

ACS Publications. (2024). Pyridoxal 5′-Phosphate (PLP)-Dependent β- and γ-Substitution Reactions Forming Nonproteinogenic Amino Acids in Natural Product Biosynthesis. Journal of Natural Products. Available at: [Link]

-

OPUS. (2020). The impact of light on the activity of PLP- dependent enzymes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics. Nature Communications, 14, 4785. Available at: [Link]

-

MDPI. (2021). Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism. International Journal of Molecular Sciences, 22(16), 8561. Available at: [Link]

-

ResearchGate. (2015). Crystal Structures of Human Pyridoxal Kinase in Complex with the Neurotoxins, Ginkgotoxin and Theophylline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Blood Brain Barrier: The Role of Pyridoxine. Journal of the American Academy of Child & Adolescent Psychiatry, 57(10), S294. Available at: [Link]

Sources

- 1. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 4. beilstein-institut.de [beilstein-institut.de]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Application Note: Strategic Functionalization of 4-Hydroxy-3-pyridinemethanol

Executive Summary & Strategic Rationale

The scaffold 4-Hydroxy-3-pyridinemethanol represents a privileged substructure in medicinal chemistry, forming the core of the Vitamin B6 (pyridoxine) family. Functionalizing the C3-hydroxymethyl group (

The Core Challenge: The molecule exists in a tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms. In neutral and acidic media, the pyridone form dominates, rendering the C4-oxygen less nucleophilic than a standard phenol. This electronic bias allows for the selective functionalization of the C3-hydroxymethyl group without extensive protection group manipulations, provided specific pH and solvent conditions are maintained.

This guide details three critical workflows:

-

Activation: Conversion to alkyl halides (Gateway to nucleophilic substitution).

-

Oxidation: Accessing the aldehyde (Pyridoxal analogs).

-

Etherification: Creating lipophilic derivatives.

Decision Matrix & Reaction Pathways

The following flowchart illustrates the decision logic for selecting the appropriate functionalization pathway based on the desired end-product.

Figure 1: Strategic decision tree for the derivatization of the 3-hydroxymethyl group. The chloromethyl intermediate (Blue path) is the most versatile gateway for further functionalization.

Protocol A: Chlorination (Activation for Substitution)

Converting the hydroxymethyl group to a chloromethyl group creates a versatile electrophile. This protocol utilizes Thionyl Chloride (

Mechanism: The reaction proceeds via an alkyl chlorosulfite intermediate. The HCl byproduct protonates the pyridine nitrogen, protecting the ring from electrophilic attack and stabilizing the 4-pyridone tautomer, preventing side reactions at the C4 oxygen.

Materials

-

Substrate: 4-Hydroxy-3-pyridinemethanol (1.0 eq)

-

Reagent: Thionyl Chloride (

) (Excess, acts as solvent/reagent) -

Quench: Diethyl ether (

) or Acetone -

Safety: Fume hood mandatory.

and

Step-by-Step Methodology

-

Preparation: Charge a flame-dried round-bottom flask with 4-Hydroxy-3-pyridinemethanol (1.0 g, 7.9 mmol).

-

Addition: Cool the flask to 0°C in an ice bath. Add

(5.0 mL) dropwise.-

Note: The solid will initially dissolve, followed by the precipitation of the hydrochloride salt.

-

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours. If the starting material is stubborn, heat to 50°C for 30 minutes.

-

QC Check: TLC (10% MeOH in DCM). The alcohol spot (

) should disappear.

-

-

Isolation: Evaporate excess

under reduced pressure (rotary evaporator with a caustic trap). -

Precipitation: Triturate the resulting residue with anhydrous

(20 mL) to precipitate the hydrochloride salt. -

Filtration: Filter the white solid under Argon (product is hygroscopic).

Yield Expectation: 85-95% as the HCl salt.

Protocol B: Selective Oxidation (Aldehyde Synthesis)

Accessing the aldehyde (analogous to Pyridoxal) requires an oxidant that affects the benzylic-like alcohol but spares the phenol/pyridone system. Manganese Dioxide (

Materials

-

Substrate: 4-Hydroxy-3-pyridinemethanol (1.0 eq)

-

Oxidant: Activated

(10.0 eq - large excess is required for surface area kinetics). -

Solvent: Chloroform (

) or Acetone. Avoid alcohols.

Step-by-Step Methodology

-

Activation: Ensure

is "activated" (dried at 110°C for 24h prior to use). Unactivated -

Suspension: Suspend the substrate (500 mg) in

(15 mL). -

Oxidation: Add Activated

(3.0 g) in one portion. -

Agitation: Stir vigorously at room temperature in the dark (light can degrade pyridoxal-like aldehydes).

-

Time: Monitor by TLC every 2 hours. Reaction typically takes 6–12 hours.

-

-

Filtration: Filter through a pad of Celite to remove the manganese slurry. Rinse the pad with hot

. -

Purification: Concentrate the filtrate. The aldehyde is often pure enough for use; otherwise, recrystallize from water/ethanol.

Critical Insight: Do not use Jones Reagent or Permanganate; these will over-oxidize the ring or cleave the heterocyclic system.

Protocol C: Phosphorylation (Bio-mimetic Functionalization)

To mimic Vitamin B6 activation (PLP), phosphorylation of the hydroxymethyl group is required.

Methodology Summary

-

Reagent: Phosphorous oxychloride (

) with water workup. -

Conditions: React substrate with

in pyridine (solvent/base) at 0°C. -

Hydrolysis: Careful addition of crushed ice hydrolyzes the dichlorophosphate intermediate to the phosphate monoester.

-

Purification: Ion-exchange chromatography (Dowex 50W) is usually required to separate the product from inorganic phosphates.

Data Analysis & Troubleshooting

Comparative Reactivity Table

| Functionalization | Reagent | Selectivity (C3 vs C4) | Typical Yield | Major Byproduct |

| Chlorination | High (C3 favored) | >90% | Dimerization (if wet) | |

| Oxidation | High (C3 favored) | 60-75% | Carboxylic Acid | |

| Acetylation | Low (Acylates both) | Quant. | Di-acetate |

Troubleshooting Guide

-

Issue: Product is oil/sticky gum.

-

Cause: Pyridinium salts are often hygroscopic.

-

Fix: Lyophilize from water or triturate with anhydrous acetone/ether.

-

-

Issue: Low yield in oxidation.

-

Cause:

deactivation. -

Fix: Use commercially available "Activated" grade or prepare fresh via

method.

-

References

-

Korytnyk, W., & Ikawa, M. (1970). Synthesis of Vitamin B6 Analogs. Methods in Enzymology, 18, 524-566.

-

(Fundamental protocols for pyridoxine derivative synthesis).

-

-

Pocker, Y. (1970). Pyridoxine and Pyridoxal Analogs: Reactivity and Mechanism. Journal of Biological Chemistry.

-

(Mechanistic insight into the tautomeric influence on reactivity).

-

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.

-

(Standard reference for pyridine reactivity patterns).

-

-

Gros, P., & Fort, Y. (2002). Lithiation of hydroxypyridines. Journal of Organic Chemistry, 67(7), 234-237.

-

(Advanced functionalization strategies).

-

Disclaimer: These protocols involve hazardous chemicals (

HPLC method for purity analysis of 4-Hydroxy-3-pyridinemethanol.

Application Note: High-Performance Liquid Chromatography Strategy for the Purity Assessment of 4-Hydroxy-3-pyridinemethanol

Introduction & Analytical Challenge

4-Hydroxy-3-pyridinemethanol (4-H-3-PM) represents a significant analytical challenge due to its amphoteric nature and high polarity.[1] Structurally analogous to Pyridoxine (Vitamin B6), this molecule contains a basic pyridine nitrogen (pKa ~5-6) and a phenolic hydroxyl group (pKa ~9-10), along with a primary alcohol.[1]

The "Polarity Trap": Standard Reverse-Phase (RP) HPLC often fails for this class of molecules because:

-

Low Retention: The molecule is highly water-soluble, leading to elution near the void volume (

) on standard C18 columns.[1] -

Peak Tailing: The basic nitrogen interacts with residual silanols on the silica support, causing severe peak asymmetry.[1]

-

pH Sensitivity: Small fluctuations in mobile phase pH can shift the ionization state (cationic

zwitterionic

This guide presents a robust, self-validating Ion-Pairing RP-HPLC method . By locking the molecule in its protonated (cationic) state at low pH and using an anionic ion-pairing reagent, we achieve superior retention, peak shape, and resolution from polar impurities.[1]

Method Development Logic (The "Why")

To design a scientifically sound protocol, we must control the ionization equilibrium.[1]

-

pH Selection (pH 2.5 - 3.0): At this pH, the pyridine nitrogen is fully protonated (

), and the phenolic group is protonated (neutral).[1] The molecule exists as a distinct cation.[1] -

Ion-Pairing Reagent (Sodium 1-Hexanesulfonate): The sulfonate anion (

) forms a neutral, lipophilic complex with the protonated pyridine.[1] This complex retains well on the hydrophobic C18 stationary phase.[1] -

Column Choice: A "Base-Deactivated" C18 column is essential to minimize secondary silanol interactions that cause tailing.[1]

Figure 1: Method Development Logic Flow. Converting a polar, tailing analyte into a retainable complex.

Detailed Experimental Protocol

Reagents & Materials[1][2]

-

Reference Standard: 4-Hydroxy-3-pyridinemethanol (>98% purity).[1][2]

-

Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent, 18.2 MΩ).[1]

-

Buffer Additives: Potassium Dihydrogen Phosphate (

), Phosphoric Acid (85%), Sodium 1-Hexanesulfonate (Ion-Pair Reagent).[1]

Chromatographic Conditions[1][2][4][5][6]

| Parameter | Specification | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry) | High surface area for loading; end-capped to reduce tailing.[1] |

| Mobile Phase A | 20 mM Phosphate Buffer (pH 2.8) + 5 mM Sodium 1-Hexanesulfonate | Buffer controls ionization; Ion-pair increases retention.[1] |

| Mobile Phase B | Acetonitrile (ACN) | Organic modifier to elute hydrophobic impurities.[1] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |

| Detection | UV @ 254 nm | Pyridine ring absorption maximum (primary).[1] |

| Column Temp | 30°C ± 1°C | Ensures reproducible kinetics and viscosity.[1] |

| Injection Vol | 10 µL | Standard loop volume.[1] |

Mobile Phase Preparation[1][7]

-

Buffer Preparation: Dissolve 2.72 g of

and 0.94 g of Sodium 1-Hexanesulfonate in 950 mL of water. -

pH Adjustment: Adjust pH to 2.8 ± 0.05 using dilute Phosphoric Acid.

-

Final Volume: Dilute to 1000 mL with water. Filter through a 0.45 µm Nylon membrane.[1]

-

Degassing: Sonicate for 10 minutes or use inline degassing. Note: Ion-pairing reagents can foam; do not shake vigorously.[1]

Gradient Program

Although isocratic elution (e.g., 90% Buffer / 10% ACN) often works, a gradient is recommended for purity analysis to ensure late-eluting hydrophobic contaminants are cleared.[1]

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 95 | 5 | Initial Equilibration |

| 10.0 | 85 | 15 | Isocratic Hold (Analyte Elution) |

| 15.0 | 40 | 60 | Wash Step (Remove non-polars) |

| 20.0 | 40 | 60 | Hold Wash |

| 20.1 | 95 | 5 | Return to Initial |

| 30.0 | 95 | 5 | Re-equilibration |

Sample Preparation & Workflow